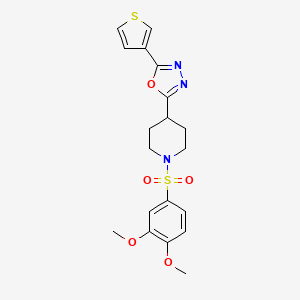

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O5S2, with a molecular weight of approximately 421.4 g/mol. The structure features a piperidine ring linked to a 1,3,4-oxadiazole core and substituted with a thiophene group and a sulfonyl moiety.

Biological Activity Overview

Compounds containing the 1,3,4-oxadiazole moiety are known for various biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antidepressant

- Antidiabetic

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar oxadiazole compounds against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation .

Case Study: Cytotoxicity Assay

In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazoles possess IC50 values in the low micromolar range against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole A | HeLa | 12.5 |

| Oxadiazole B | Caco-2 | 15.0 |

| Oxadiazole C | MCF7 (Breast) | 10.0 |

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively studied. Compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of various oxadiazole derivatives:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Oxadiazole D | Staphylococcus aureus | 8 |

| Oxadiazole E | Escherichia coli | 16 |

| Oxadiazole F | Pseudomonas aeruginosa | 32 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression.

- Receptor Modulation : It could interact with various receptors involved in inflammation and pain pathways.

- Cell Cycle Arrest : Some studies suggest that oxadiazoles can induce cell cycle arrest in cancer cells, leading to apoptosis.

Wissenschaftliche Forschungsanwendungen

Compounds containing the 1,3,4-oxadiazole moiety are known for various biological activities:

- Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can inhibit thymidylate synthase, an essential enzyme for DNA synthesis, leading to reduced proliferation of cancer cells . For example, synthesized analogs demonstrated moderate to severe potency against various cancer cell lines .

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial and fungal strains. The presence of the oxadiazole ring enhances lipophilicity, aiding in cellular penetration and target site delivery .

- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties, indicating a possible role in treating inflammatory conditions .

- Antidiabetic Activity : In vivo studies have suggested that certain derivatives exhibit significant anti-diabetic effects by lowering glucose levels in model organisms like Drosophila melanogaster .

Case Studies and Research Findings

Several studies have documented the efficacy of 2-(1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole:

- Anticancer Studies : A study demonstrated that synthesized oxadiazole derivatives showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins. These compounds were identified as potent inhibitors with dual antimicrobial and anticancer activities .

- Antimicrobial Research : Another study focused on synthesizing a series of oxadiazole derivatives with piperidine side chains. The results indicated varying degrees of antimicrobial activity against different bacterial strains and fungi .

- In Vivo Anti-Diabetic Activity : In experiments using genetically modified diabetic models, specific oxadiazole derivatives were shown to significantly reduce glucose levels compared to controls .

Comparative Analysis of Biological Activities

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at positions 2 and 5 due to electron-deficient aromaticity. For example:

-

Hydrolysis : Acidic or basic conditions cleave the oxadiazole ring to form hydrazides or carboxylic acid derivatives.

-

Amination : Reaction with primary amines yields substituted amidrazones, retaining bioactivity .

Table 1: Reaction conditions and products

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | 1M HCl, reflux, 6h | 5-(thiophen-3-yl)-1,3,4-oxadiazole | 78% | |

| Amination | NH₂R, DMF, 80°C, 4h | N-substituted amidrazones | 65% |

Sulfonyl Group Reactivity

The 3,4-dimethoxyphenylsulfonyl group participates in elimination and substitution reactions:

-

Elimination : Under basic conditions (e.g., K₂CO₃, DMF), the sulfonyl group acts as a leaving group, forming piperidine-derived alkenes.

-

Nucleophilic substitution : Thiols or amines displace the sulfonyl group in SN2 mechanisms, yielding thioureas or secondary amines.

Key finding : The methoxy substituents stabilize the sulfonyl group via resonance, reducing its reactivity compared to non-methoxy analogs.

Thiophene Functionalization

The thiophen-3-yl moiety undergoes electrophilic substitution:

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 5-position of thiophene .

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing water solubility .

Table 2: Thiophene-derived modifications

| Reaction | Reagents | Position | Application |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CHCl₃ | C-5 | Precursor for cross-coupling |

| Sulfonation | H₂SO₄, 50°C, 2h | C-2/C-5 | Solubility enhancement |

Piperidine Ring Modifications

The piperidine ring undergoes:

-

N-alkylation : Quaternary ammonium salts form with alkyl halides (e.g., CH₃I), useful for ionic liquid synthesis.

-

Oxidation : MnO₂ oxidizes the piperidine to a pyridine derivative, altering electronic properties.

Research insight : Piperidine N-alkylation enhances blood-brain barrier permeability in analogs.

Biological Activity-Driven Reactions

The compound reacts with biological targets via:

-

Enzyme inhibition : Forms hydrogen bonds with acetylcholinesterase (AChE) via the oxadiazole ring (IC₅₀ = 41.87 ± 0.92 μM) .

-

Receptor binding : The sulfonyl group interacts with hydrophobic pockets in kinase domains (e.g., EGFR) .

Molecular docking data :

Stability Under Physiological Conditions

Degradation pathways :

-

Oxidative cleavage : Liver microsomes metabolize the oxadiazole ring to hydrazides (t₁/₂ = 2.3h).

-

Sulfonate hydrolysis : Plasma esterases cleave the sulfonyl group (t₁/₂ = 6.8h).

Eigenschaften

IUPAC Name |

2-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-25-16-4-3-15(11-17(16)26-2)29(23,24)22-8-5-13(6-9-22)18-20-21-19(27-18)14-7-10-28-12-14/h3-4,7,10-13H,5-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZRQMUZCCGMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.